组氨酸二盐酸盐

描述

Histidine dihydrochloride is a compound that has been found to significantly inhibit both hydrogen peroxide- and TNF-alpha-induced IL-8 secretion and mRNA expression in Caco-2 cells and HT-29 cells .

Synthesis Analysis

Histidine is synthesized by decarboxylation of histidine catalyzed by L-histidine decarboxylase (HDC) . In a study, the bidentate Schiff base ligands based on histidine methyl ester and their Cu (II) and Zn(II) complexes were synthesized .Molecular Structure Analysis

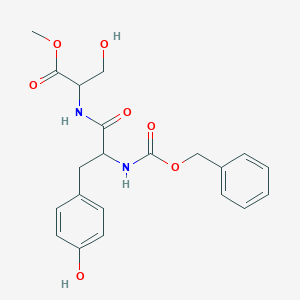

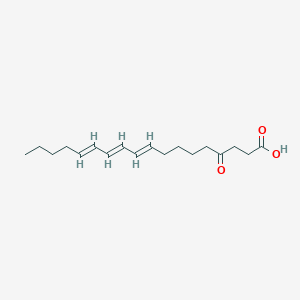

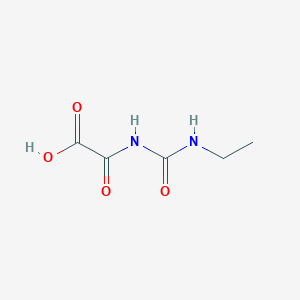

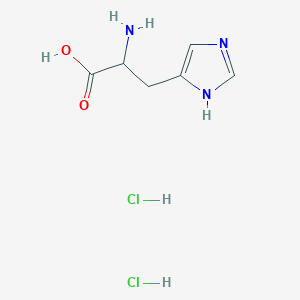

Single crystals of L-histidine dihydrochloride were obtained from an aqueous solution containing L-histidine and diluted hydrochloric acid. The crystals are monoclinic with the cell dimensions, a = 5.243 (2) Å, b = 7.257 (1) Å, c = 13.350 (1) Å, β = 92.65 (1)°, space group P 2 1, and Z = 2 . The molecular formula of Histidine dihydrochloride is C6H11Cl2N3O2 .Chemical Reactions Analysis

Histidine can exist in four different states of protonation. At pH = 9.08 there are equal amounts of HA and A-. At a pH ≈ (9.0+6.0)/2 = 7.5, 98 % is in the HA form. A- is the dominant species above pH = 9.1 .Physical And Chemical Properties Analysis

The optical properties of L-histidine dihydrochloride were analyzed over the wavelength range of 200 to 800 nm using a UV–visible spectrometer . The molecular formula of Histidine dihydrochloride is C6H11Cl2N3O2 .科学研究应用

结构分析和性质

晶体结构和构象已对组氨酸二盐酸盐进行了晶体结构和分子构象的研究。一项研究表明,它以正交晶系结晶,晶体中的组氨酸残基存在为羧酸形式。分子采用类似于组氨酸各种形式中观察到的延伸构象。这种结构形式通过晶体内的大量氢键和静电相互作用得到稳定(Kistenmacher & Sorrell, 1974)。另一项研究证实了L-组氨酸二盐酸盐的单斜晶体形式,突出了由特定扭转角度定义的特定分子构象(Mostad & Natarajan, 1995)。

分子相互作用和稳定性研究还关注组氨酸,包括组氨酸二盐酸盐,在蛋白质在过程中(如冷冻干燥)的稳定作用。一项研究表明,组氨酸能够增强模型蛋白质乳酸脱氢酶(LDH)在冷冻干燥过程中的稳定性,组氨酸的稳定性和结晶倾向受pH值影响(Al-Hussein & Gieseler, 2013)。

生物医学研究和应用

含组氨酸肽从大豆蛋白消化产物中发现的肽片段设计的含组氨酸肽对亚油酸过氧化具有抗氧化活性,并清除活性氧和自由基。对这些肽的研究为了解含组氨酸化合物的抗氧化性能和潜在治疗应用提供了宝贵的见解(Chen et al., 1998)。

色谱和结合机制已探讨了在蛋白质色谱中利用基质连接的组氨酸的应用,利用组氨酸的独特性质,如在碱性pH下的电荷和咪唑环的疏水性。这种多功能性允许多种蛋白质结合模式,展示了组氨酸在生化分析和纯化过程中的实用性(Hu & Do, 1993)。

传感器技术和检测已利用组氨酸二盐酸盐的独特性质在传感器技术中用于选择性识别水介质中的组氨酸对映体。设计和合成了新型聚合物作为组氨酸的化学传感器,展示了在生物医学分析和手性药物合成中的潜在应用(Liu et al., 2019)。

作用机制

Histamine acts directly on the blood vessels to dilate arteries and capillaries; this action is mediated by both H1- and H2-receptors. Capillary dilatation may produce flushing of the face, a decrease in systemic blood pressure, and gastric gland secretion, causing an increased secretion of gastric juice of high acidity .

安全和危害

属性

IUPAC Name |

2-amino-3-(1H-imidazol-5-yl)propanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2.2ClH/c7-5(6(10)11)1-4-2-8-3-9-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEJCDBUNISUVGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Histidine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。